3-methoxybutanimidamide hydrochloride
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Overview
Description
3-methoxybutanimidamide hydrochloride: is a chemical compound with the molecular formula C5H13ClN2O It is a hydrochloride salt form of 3-methoxybutanimidamide, which is a derivative of butanimidamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxybutanimidamide;hydrochloride typically involves the reaction of 3-methoxybutanamide with an appropriate amine under acidic conditions to form the imidamide. The hydrochloride salt is then formed by treating the imidamide with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-methoxybutanimidamide;hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxybutanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used for reduction.
Nucleophiles: Various nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-compounds, while reduction can produce amines.
Scientific Research Applications
3-methoxybutanimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxybutanimidamide;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The exact pathways and targets can vary, but it generally involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybutanamide: A precursor in the synthesis of 3-methoxybutanimidamide;hydrochloride.
Butanimidamide: A related compound with similar structural features.
Methoxy-substituted amides: Compounds with methoxy groups attached to the amide moiety.
Uniqueness
3-methoxybutanimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its unique structure allows it to participate in specific reactions and applications that may not be possible with other similar compounds.
Properties
IUPAC Name |
3-methoxybutanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(8-2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPFYDMCVJJFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=N)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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